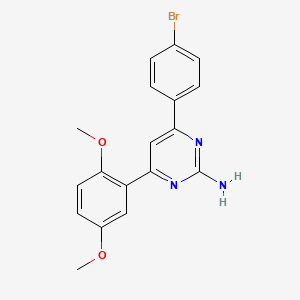
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4-DMPT) is an organic compound that has been studied extensively in recent years due to its diverse range of potential applications. It is a heterocyclic amine that is composed of a pyrimidine ring and a thiophene ring, both of which are attached to a phenyl group. 4-DMPT is a versatile compound that has been used in numerous scientific experiments and research studies. Its versatility makes it an attractive candidate for a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. However, it is believed that the thiophene ring of the compound is responsible for its biological activity. Specifically, it is believed that the thiophene ring can interact with amino acid residues in proteins and other biomolecules, resulting in changes in their structures and functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine have not been extensively studied. However, it has been shown to have antifungal and antibacterial activity in vitro. In addition, it has been shown to have antioxidant activity in vitro. It has also been shown to have cytotoxic activity against tumor cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its availability, low cost, and relatively simple synthesis. Additionally, it can be used as a model compound for studying the reactivity of thiophene-containing compounds. The main limitation of using 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments is its lack of specificity. It has been shown to interact with a variety of proteins and other biomolecules, and its biological activity is not fully understood.
Direcciones Futuras
The potential future applications of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are numerous. It could be used as an antifungal or antibacterial agent, or as an antioxidant. It could also be used as a model compound for studying the reactivity of thiophene-containing compounds. Additionally, it could be used to study the structure-activity relationship of heterocyclic amines and their derivatives. Finally, it could be used to develop new drugs and drug delivery systems.
Métodos De Síntesis
The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is relatively straightforward and can be accomplished using a variety of methods. The most common method involves the reaction of 2,5-dimethoxyphenyl isothiocyanate and 2-amino-6-thiophenylpyrimidine in aqueous solution. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction is typically carried out at room temperature, and the product is isolated by filtration or crystallization.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyrimidine derivatives and other heterocyclic amines. It has also been used as a model compound for studying the reactivity of thiophene-containing compounds. In addition, 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used in studies of the structure-activity relationship of heterocyclic amines and their derivatives.
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-10-5-6-14(21-2)11(8-10)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWNSFDPQMILLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














